molecular formula C12H14N4O B7740751 6-methyl-3-(2-phenylethylamino)-2H-1,2,4-triazin-5-one

6-methyl-3-(2-phenylethylamino)-2H-1,2,4-triazin-5-one

Cat. No.: B7740751
M. Wt: 230.27 g/mol
InChI Key: DMKPLKFQNBYLAC-UHFFFAOYSA-N
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Description

6-methyl-3-(2-phenylethylamino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by a triazine ring substituted with a methyl group at the 6-position, a phenylethylamino group at the 3-position, and a keto group at the 5-position. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(2-phenylethylamino)-2H-1,2,4-triazin-5-one can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-1,2,4-triazin-5-one with 2-phenylethylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(2-phenylethylamino)-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The phenylethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel and solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-methyl-3-(2-phenylethylamino)-2H-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-methyl-3-(2-phenylethylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-3-(2-phenylethylamino)-2H-1,2,4-triazin-5-one: shares structural similarities with other triazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, phenylethylamino group, and keto group makes it a versatile compound for various applications.

Properties

IUPAC Name

6-methyl-3-(2-phenylethylamino)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-11(17)14-12(16-15-9)13-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKPLKFQNBYLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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